molecular formula C20H21N5O3S B2658784 5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-87-5

5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2658784
CAS No.: 868220-87-5
M. Wt: 411.48
InChI Key: PRZAIVJHVXQZPB-UHFFFAOYSA-N
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Description

Evolution of Thiazolotriazole Research in Medicinal Chemistry

Thiazolo[3,2-b]triazoles belong to a class of fused heterocycles that have garnered attention for their structural rigidity and diverse biological activities. Early work on thiazolotriazole derivatives, such as the antitubercular hit molecule H127 (a thiazolo[2,3-c]triazole), demonstrated the scaffold’s potential in targeting Mycobacterium tuberculosis through inhibition of enzymes like DprE1 and CYP121. The synthesis of these compounds typically involves sequential alkylation, cyclocondensation, and coupling reactions, as exemplified by the preparation of 40 analogues from phenacyl bromides and thiosemicarbazide precursors. Key structural features, such as the thiazole ring’s electron-deficient nature and the triazole’s hydrogen-bonding capacity, enable interactions with biological targets. Recent advancements have focused on modifying substituents at the 5- and 6-positions of the thiazolotriazole core to enhance solubility and target affinity, with hydroxyl groups (as seen in the title compound) improving hydrophilicity without compromising membrane permeability.

Historical Development of Hybrid Heterocyclic Scaffolds

Hybrid heterocycles, which combine two or more bioactive motifs, have emerged as a cornerstone of modern drug discovery. The integration of thiazolotriazoles with other pharmacophores, such as piperazines and furans, follows a well-established trend exemplified by s-triazine hybrids. For instance, s-triazine conjugates with genistein or tetrazole moieties have demonstrated remarkable cytotoxicity against cancer cell lines (e.g., IC~50~ = 3.7–44.01 μM for HeLa and Huh-7 cells). These hybrids exploit synergistic effects between distinct heterocyclic systems—such as π-π stacking from aromatic rings and hydrogen bonding from nitrogen atoms—to enhance target engagement. The title compound’s design aligns with this paradigm, merging the thiazolotriazole’s enzymatic inhibition potential with the piperazine’s GPCR modulation and the furan’s metabolic stability.

Emergence of Piperazine-Containing Heterocycles as Pharmacophores

Piperazine derivatives occupy a privileged position in medicinal chemistry, appearing in 13 of the 200 top-selling drugs as of 2012. Their versatility stems from the ability to functionalize both nitrogen atoms (N1 and N4) while maintaining conformational flexibility. In the title compound, the 4-(4-methoxyphenyl)piperazine group introduces a hydrophobic aryl component that enhances blood-brain barrier penetration, as seen in antipsychotics like aripiprazole. The methoxy substituent further modulates electron density, potentially influencing receptor binding kinetics through steric and electronic effects. Recent asymmetric synthesis methods, such as organocatalytic Michael additions, have enabled the efficient production of carbon-substituted piperazines, expanding access to novel analogues.

Significance of Furan Moieties in Bioactive Compounds

Furan rings, characterized by their oxygen heteroatom and conjugated diene system, contribute to both pharmacokinetic and pharmacodynamic properties. In thiopyrano[2,3-d]thiazoles, furan derivatives improve photostability and fluorescence quantum yields, making them suitable for imaging applications. The furan-2-yl group in the title compound likely enhances solubility through its polar oxygen atom while participating in hydrophobic interactions via its aromatic plane. Additionally, furans serve as bioisosteres for phenyl rings, offering reduced metabolic degradation—a feature critical for oral bioavailability.

Table 1: Structural Components and Their Pharmacological Roles in the Title Compound

Component Pharmacological Role Key References
Thiazolo[3,2-b]triazole Enzymatic inhibition (e.g., DprE1, CYP121), rigid scaffold for target binding
4-(4-Methoxyphenyl)piperazine GPCR modulation, enhanced lipophilicity and BBB penetration
Furan-2-yl Improved solubility, metabolic stability, π-π stacking interactions

Properties

IUPAC Name

5-[furan-2-yl-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-27-15-6-4-14(5-7-15)23-8-10-24(11-9-23)17(16-3-2-12-28-16)18-19(26)25-20(29-18)21-13-22-25/h2-7,12-13,17,26H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZAIVJHVXQZPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This compound features a unique structural arrangement combining a furan ring, piperazine moiety, and a thiazole-triazole scaffold, which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H20N6O2S\text{C}_{18}\text{H}_{20}\text{N}_{6}\text{O}_{2}\text{S}

This structure includes:

  • A furan ring , which contributes to its reactivity and biological activity.
  • A piperazine group , often associated with neuroactive properties.
  • A thiazole-triazole core , which has been linked to various therapeutic effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The thiazole and triazole moieties may facilitate binding to various receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Research indicates that compounds with similar structures often exhibit:

  • Antimicrobial properties by disrupting bacterial cell wall synthesis.
  • Anticancer effects through induction of apoptosis in malignant cells.
  • Neuropharmacological activities by acting on neurotransmitter systems.

Antimicrobial Activity

Recent studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit significant antimicrobial properties. For instance:

  • The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus, showing substantial inhibitory effects comparable to standard antibiotics like streptomycin and tetracycline .
Bacterial StrainInhibition Zone (mm)Comparison with Control
E. coli15Significant
S. aureus18Significant

Anticancer Activity

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest:

  • For example, in tests against A549 (lung cancer) and MCF7 (breast cancer) cell lines, the compound showed IC50 values in the low micromolar range .
Cell LineIC50 (µM)Mechanism of Action
A5495.0Apoptosis induction
MCF77.5Cell cycle arrest

Case Studies

A notable study published in a peer-reviewed journal highlighted the synthesis and evaluation of similar thiazole-triazole derivatives, revealing promising anticancer activities alongside significant antimicrobial effects .

In another investigation, compounds structurally related to this molecule were tested for their anticonvulsant properties in animal models, indicating potential for neurological applications .

Scientific Research Applications

Anticancer Activity

Numerous studies have indicated that thiazole and triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : Research has shown that compounds with similar structures can induce apoptosis in cancer cells. For example, a study demonstrated that thiazole derivatives had IC50 values indicating potent activity against human lung adenocarcinoma cells (A549) and glioblastoma cells (U251) .

Anticonvulsant Properties

The thiazole moiety is known for its anticonvulsant potential. The compound's ability to modulate neurotransmitter systems may provide therapeutic benefits for epilepsy and related disorders. In animal models, thiazole derivatives have shown effectiveness in reducing seizure activity .

Antimicrobial Activity

Compounds containing the thiazolo[3,2-b][1,2,4]triazole structure have been investigated for their antimicrobial properties. They have demonstrated activity against various bacterial strains, suggesting potential applications in treating infections .

Neuropharmacological Effects

The piperazine component is associated with various neuropharmacological effects. Compounds similar to this one have been studied for their anxiolytic and antidepressant properties, indicating a potential role in treating mood disorders .

Case Study 1: Anticancer Activity

In a study assessing the anticancer activity of thiazole derivatives, one compound exhibited an IC50 value of 23.30 ± 0.35 mM against A549 cells. This indicates strong selectivity and potential for further development as an anticancer agent .

Case Study 2: Anticonvulsant Efficacy

A research team evaluated several thiazole analogues for their anticonvulsant properties using a picrotoxin-induced seizure model. The most effective analogue showed a protection index significantly higher than standard treatments .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key References
5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole Furan-2-yl, 4-(4-methoxyphenyl)piperazine, -OH Not reported Not reported
5-{4-(2-Fluorophenyl)piperazin-1-ylmethyl}-2-(furan-2-yl)thiazolo-triazol-6-ol Thiazolo[3,2-b][1,2,4]triazole Furan-2-yl, 4-(2-fluorophenyl)piperazine, 4-methylphenyl Not reported Not reported
(E/Z)-5-((Methylamino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (5a) Thiazolo[3,2-b][1,2,4]triazole Methylamino, carbonyl 239–241 53
2-[4-(4-Chlorophenylsulfonyl)phenyl]-5-(3-nitrobenzylidene)thiazolo-triazol-6(5H)-one (5b) Thiazolo[3,2-b][1,2,4]triazole 3-Nitrobenzylidene, 4-(4-chlorophenylsulfonyl)phenyl 233–235 76
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Methoxyphenylpyrazole, variable R groups Not reported High

Key Observations :

  • Piperazine Modifications : Replacing the 4-methoxyphenyl group in the target compound with a 2-fluorophenyl group (as in ) may alter receptor affinity due to electronic effects. Fluorine’s electronegativity could enhance binding to hydrophobic pockets in enzymes or receptors.
  • Core Heterocycles : Compounds like and utilize sulfonyl or pyrazole-thiadiazole fused systems, which may confer distinct solubility and stability profiles compared to the target’s thiazolo-triazole core.

Comparison of Yields :

  • Piperazine-containing analogs (e.g., ) achieve yields up to 80%, while simpler thiazolo-triazole derivatives (e.g., 5a–5h in ) show lower yields (53–71%), likely due to steric hindrance from bulkier substituents.

Physicochemical Properties

  • Melting Points : Thiazolo-triazole derivatives with polar substituents (e.g., hydroxyl or nitro groups) exhibit higher melting points (>250°C in ), suggesting strong intermolecular interactions. The target compound’s melting point is unreported but may align with these trends.
  • Solubility : The 4-methoxyphenylpiperazine moiety in the target compound could enhance solubility in organic solvents compared to halogenated analogs (e.g., ).

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